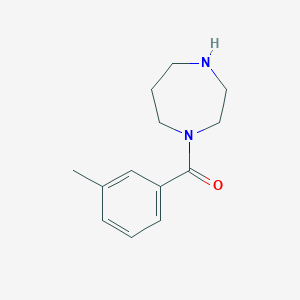

4-amino-2-chloro-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

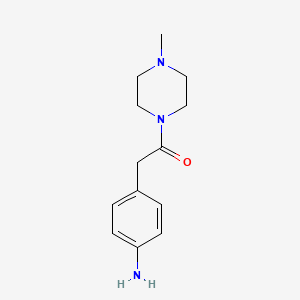

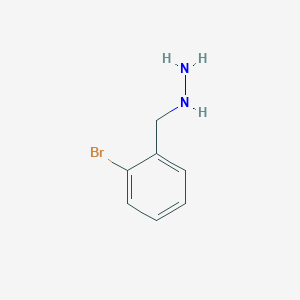

4-amino-2-chloro-N-methylbenzamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 4-amino-2-chloro-N-methylbenzamide is 1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-amino-2-chloro-N-methylbenzamide is a solid at room temperature . It has a molecular weight of 184.62 .Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Benzamides, including 4-amino-2-chloro-N-methylbenzamide, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (an antidiarrheal), acetaminophen (an analgesic), lidocaine (a local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (an inhibitor of angiotensin converting enzyme), valsartan (a blocker of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Synthesis of Benzamides

4-amino-2-chloro-N-methylbenzamide can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .

Paper Industry

Amide compounds, including benzamides, are widely used in the paper industry . They can serve as sizing agents, helping to control the paper’s water-absorbing properties, and as wet-strength resins, improving the paper’s resistance to rupture when wet .

Plastic and Rubber Industries

In the plastic and rubber industries, amide compounds are used as plasticizers and processing aids . They can improve the flexibility, workability, and durability of the final product .

Agricultural Applications

Amide compounds are also used in agricultural areas . They can serve as active ingredients in pesticides, herbicides, and fungicides .

Therapeutic Agents

Amide derivatives, including 4-amino-2-chloro-N-methylbenzamide, are used as intermediate products in the synthesis of therapeutic agents . They can also show antiplatelet activity .

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-2-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNJWSIYNDYGMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588291 |

Source

|

| Record name | 4-Amino-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926203-17-0 |

Source

|

| Record name | 4-Amino-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284518.png)

![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)

![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)